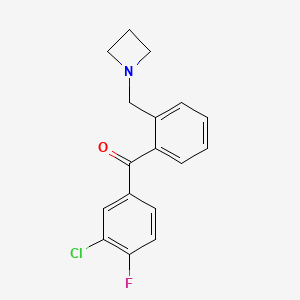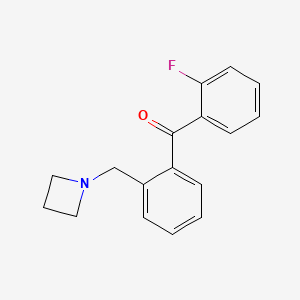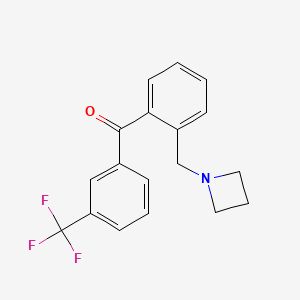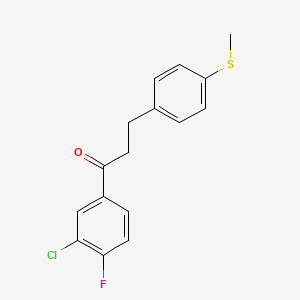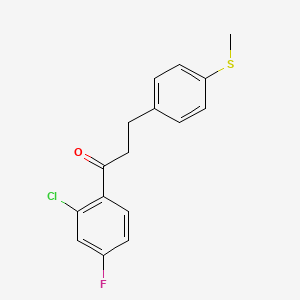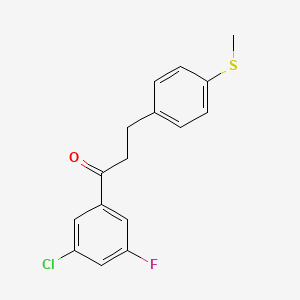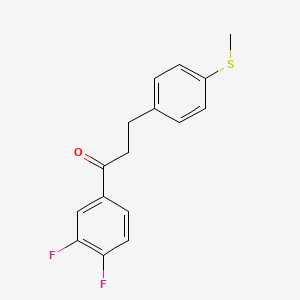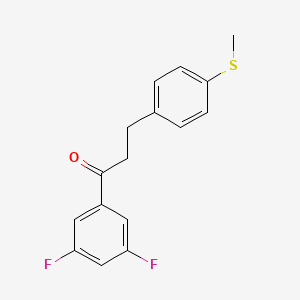
1-(2-Chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-Chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a 2-chloro-6-fluorobenzyl group and a 6-oxo group. The presence of these functional groups could potentially give this compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring and the 2-chloro-6-fluorobenzyl group would likely have a significant impact on the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could potentially make this compound aromatic, which would influence its reactivity and stability .科学的研究の応用
Synthesis and Chemical Transformations
- Research shows that certain carbaldehydes, when treated with acids, yield various compounds like dihydrochromenoazet-2(1H)-ones and pyrrolidin-2-one derivatives, indicating potential chemical transformations of related compounds (Bertha et al., 1998).
- Another study describes the synthesis of carbonitriles, demonstrating the reactivity of similar carbaldehydes in the presence of secondary amines and certain conditions (Landmesser et al., 2008).
- A method for preparing quinazolines from aldehydes, including those structurally related to the chemical , highlights their utility in synthesizing complex molecules (Eynde et al., 1993).
Fluorine-Containing Compounds
- The study of fluorine-containing isatin derivatives, including compounds with similar structural elements, indicates their significance in antimicrobial activities (Bogdanov et al., 2019).
- Research on p-fluorobenzaldehyde, derived from related fluorobenzyl compounds, has been conducted to understand its oxidation properties (Conte et al., 1998).
Medicinal Chemistry Applications
- Studies have explored the role of similar compounds in inhibiting HIV-1, demonstrating their potential in antiviral therapies (Rotili et al., 2014).
Crystal and Molecular Structure Studies
- Investigations into the crystal and molecular structures of related compounds, like bibenzyl-4-yl derivatives, provide insights into the chemical behavior and potential applications of these molecules (Zugenmaier, 2013).
Herbicide Synthesis
- Synthesis of pyrimidinyloxybenzylamine herbicides using derivatives like 2-fluoro-6-hydroxy-N-substitutedaryl benzylamine indicates the agricultural applications of these compounds (Qi-sun, 2005).
Asymmetric Synthesis
- Research on asymmetric nucleophilic monofluorobenzylation of carbonyl compounds, involving similar fluorine-containing molecules, underscores the importance of these compounds in achieving selective chemical synthesis (Arroyo et al., 2012).
作用機序
将来の方向性
The study of new and complex organic compounds like “1-(2-Chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde” can lead to the discovery of new reactions, mechanisms, and potential applications. Future research could focus on synthesizing this compound, studying its properties, and exploring its potential uses .
特性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-6-oxopyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-11-2-1-3-12(15)10(11)7-16-6-9(8-17)4-5-13(16)18/h1-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMZTSGPBFXPIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-fluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

